molecular formula C14H13BClNO3 B1417795 (4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid CAS No. 850589-42-3

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

Cat. No. B1417795
CAS RN: 850589-42-3
M. Wt: 289.52 g/mol
InChI Key: KPMFJSKLOSUPQR-UHFFFAOYSA-N
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Description

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid, also known as 4-BPCA, is an organoboronic acid that is widely used in organic synthesis. It is a useful reagent for the preparation of a variety of organic compounds, including pharmaceuticals and other chemicals. 4-BPCA is a versatile compound with multiple applications in a variety of fields.

Scientific Research Applications

  • Glycoprotein Enrichment Platforms : A study by Zhang et al. (2014) developed boronic acid ligand-modified magnetic nanoparticles for the enrichment of glycoproteins, which are crucial in biomarker research. This material, due to its high adsorption capacity and selectivity, has potential applications in drug delivery and biosensing (Zhang, He, Chen, & Zhang, 2014).

  • Spectroscopic and Quantum Chemical Analysis : Jeelani et al. (2020) characterized 3-Chlorophenyl boronic acid using quantum chemical calculations and spectral techniques. Their research provides insight into the molecular structure and potential applications of these compounds in analytical chemistry (Jeelani, Muthu, Raajaraman, & Sevvanthi, 2020).

  • Metal-Free Photoinduced Borylation : A paper by Shu et al. (2020) discusses a metal-free photoinduced borylation of alkanes, demonstrating a unique method for introducing boron groups into organic molecules, an important aspect in the synthesis of pharmaceuticals and functional materials (Shu, Noble, & Aggarwal, 2020).

  • Boronic Acid-Catalyzed Chemical Reactions : Hall (2019) explores the use of boronic acids as catalysts in various organic reactions. This highlights the potential of boronic acids in promoting transformations under mild conditions, beneficial in the development of new biomaterials (Hall, 2019).

  • Inhibitors of Metallo-β-Lactamases : Krivitskaya and Khrenova (2021) discuss boronic acids as potential inhibitors of metallo-β-lactamases, highlighting their role in forming covalent adducts in enzymatic active sites. This is significant for developing treatments against bacterial resistance (Krivitskaya & Khrenova, 2021).

properties

IUPAC Name

[4-(benzylcarbamoyl)-3-chlorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BClNO3/c16-13-8-11(15(19)20)6-7-12(13)14(18)17-9-10-4-2-1-3-5-10/h1-8,19-20H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMFJSKLOSUPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)NCC2=CC=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657347
Record name [4-(Benzylcarbamoyl)-3-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Benzylcarbamoyl)-3-chlorophenyl)boronic acid

CAS RN

850589-42-3
Record name B-[3-Chloro-4-[[(phenylmethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850589-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Benzylcarbamoyl)-3-chlorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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